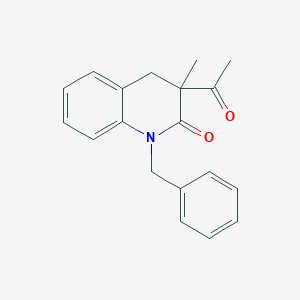![molecular formula C14H16O2 B14621750 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one CAS No. 57786-72-8](/img/structure/B14621750.png)
5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one: is an organic compound with the molecular formula C12H14O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one typically involves the condensation of 2-methylbenzaldehyde with 5,5-dimethyl-2,4-dioxohexanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxolanone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolanone ring is opened and substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted oxolanones
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving lactones. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lactone ring can undergo hydrolysis, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 5,5-Dimethyl-3-methylidenepyrrolidin-2-one
- 5,5-Dimethyl-4-phenyl-oxolan-2-one
- 5-Methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one
Comparison: Compared to these similar compounds, 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
57786-72-8 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
5,5-dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C14H16O2/c1-10-6-4-5-7-11(10)8-12-9-14(2,3)16-13(12)15/h4-8H,9H2,1-3H3 |
Clé InChI |
OLLZVEPWAPFQHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=C2CC(OC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


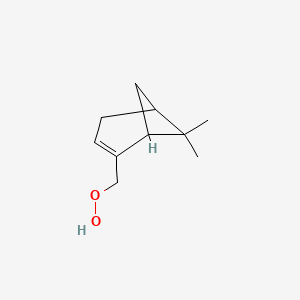
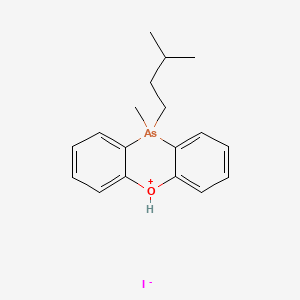

![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
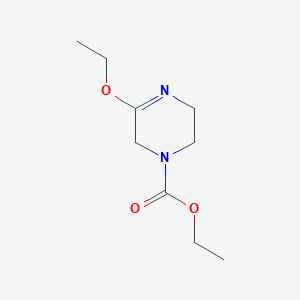
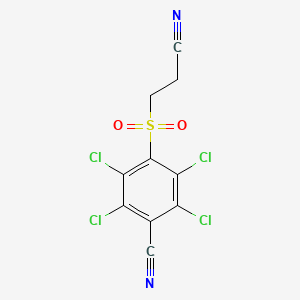
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
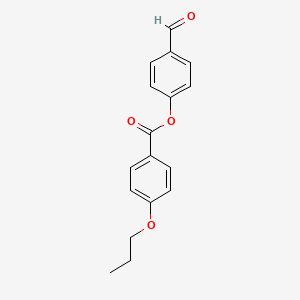
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
